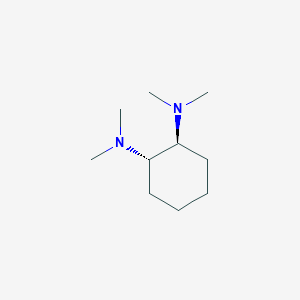

(1S,2S)-N1,N1,N2,N2-Tetramethylcyclohexane-1,2-diamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S,2S)-1-N,1-N,2-N,2-N-tetramethylcyclohexane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-11(2)9-7-5-6-8-10(9)12(3)4/h9-10H,5-8H2,1-4H3/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVDGHRQOLYEZAE-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCCC1N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1CCCC[C@@H]1N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(1S,2S)-N1,N1,N2,N2-Tetramethylcyclohexane-1,2-diamine CAS number

An In-depth Technical Guide to (1S,2S)-N1,N1,N2,N2-Tetramethylcyclohexane-1,2-diamine

Introduction: Unveiling a Versatile Chiral Ligand

This compound, identified by the CAS Number 53152-68-4 , is a C2-symmetric chiral diamine that has garnered significant attention within the scientific community.[1][2][3] Its rigid cyclohexane backbone, combined with the stereochemically defined diamine functionalities, makes it a powerful tool in asymmetric synthesis and materials science. This guide provides an in-depth exploration of its properties, synthesis, and diverse applications, offering valuable insights for researchers, chemists, and professionals in drug development. Unlike its less substituted parent compounds, the fully methylated nature of this diamine offers unique steric and electronic properties, enhancing its utility as a ligand in catalysis and as a sophisticated building block for complex molecular architectures.[1][4]

Core Physicochemical Characteristics

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 53152-68-4 | [1][2][3] |

| Molecular Formula | C₁₀H₂₂N₂ | [1][2][3] |

| Molecular Weight | 170.30 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow liquid | [1] |

| Purity | Typically ≥95% - 99% (Chiral HPLC) | [1][2] |

| Boiling Point | ~216.8 °C at 760 mmHg | [2] |

| Density | ~0.89 g/cm³ | [2] |

| InChI Key | DVDGHRQOLYEZAE-UWVGGRQHSA-N | [2] |

| Canonical SMILES | CN(C)[C@H]1CCCC[C@@H]1N(C)C | [2] |

| Storage | Room temperature, under inert gas, protected from light | [1] |

Strategic Synthesis: From Diamine to Potent Ligand

The synthesis of this compound typically originates from its parent compound, (1S,2S)-1,2-diaminocyclohexane. The objective is the exhaustive methylation of both primary amine groups. The most common and efficient laboratory-scale method for this transformation is the Eschweiler-Clarke reaction, which utilizes formic acid and formaldehyde as the methylation reagents. This procedure is favored for its high yield, operational simplicity, and the avoidance of quaternary ammonium salt byproducts, which can be a challenge with other alkylating agents.

Workflow for Eschweiler-Clarke Methylation

Caption: Synthesis workflow for the exhaustive methylation of (1S,2S)-1,2-diaminocyclohexane.

Detailed Experimental Protocol

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add (1S,2S)-1,2-diaminocyclohexane (1.0 equiv).

-

Reagent Addition: Add formic acid (8.0 equiv.) followed by a 37% aqueous solution of formaldehyde (8.0 equiv.). The addition may be exothermic and should be done cautiously.

-

Reflux: Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the disappearance of the starting material and intermediates.

-

Workup - Neutralization: After cooling the reaction mixture to room temperature, carefully basify it by the slow addition of a concentrated aqueous solution of sodium hydroxide (NaOH) until the pH is >12. This step is highly exothermic and should be performed in an ice bath.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate (3x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude oil is typically purified by vacuum distillation to yield the final product, this compound, as a colorless to light yellow liquid.

Core Applications in Research and Development

The unique structural and electronic properties of this chiral diamine make it a valuable asset in several high-stakes research areas.

Asymmetric Catalysis

The primary application of this compound is as a chiral ligand in asymmetric catalysis.[1][4] When complexed with transition metals (e.g., Ruthenium, Rhodium, Copper, Lithium), it creates a chiral environment that can direct the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer over the other. This is critical in the synthesis of fine chemicals and pharmaceuticals, where a single enantiomer often possesses the desired biological activity. Its tetramethyl groups provide a well-defined steric pocket that enhances enantioselectivity in reactions such as hydrogenations, C-C bond formations, and cyclopropanations.

Pharmaceutical Development

In the pharmaceutical industry, achieving enantiomerically pure compounds is paramount.[1][4] This diamine serves as a key chiral building block for the synthesis of complex active pharmaceutical ingredients (APIs). Furthermore, its properties can be leveraged in drug formulation to improve the solubility and bioavailability of certain APIs, thereby enhancing their therapeutic effectiveness.[1]

Polymer Chemistry and Materials Science

The compound is also utilized in the development of advanced polymers.[1][4] It can act as a curing agent for epoxy resins or as a monomer in the synthesis of specialty polyamides or polyurethanes. Its incorporation into a polymer backbone can introduce chirality and improve material properties such as thermal stability and mechanical strength, making it crucial for manufacturing durable, high-performance materials.[1]

Exemplary Protocol: Application as a Ligand

To illustrate its utility, the following is a generalized workflow for employing this compound as a ligand in a metal-catalyzed asymmetric reaction.

Logical Flow for a Catalytic Experiment

Caption: Generalized workflow for an asymmetric catalytic reaction using the title ligand.

Safety, Handling, and Storage

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from direct light and air. Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.

-

Hazards: The compound is considered a flammable liquid and vapor. It may cause skin and eye irritation.[3]

Conclusion

This compound is a cornerstone chiral auxiliary for the modern synthetic chemist. Its robust synthesis, well-defined stereochemistry, and demonstrated efficacy in catalysis and materials science underscore its importance. For researchers and drug development professionals, a comprehensive understanding of this molecule's properties and applications opens the door to innovation in creating enantiomerically pure molecules and advanced materials.

References

-

(1R,2R)-N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine - LookChem. [Link]

-

(1R,2R)-1N,1N,2N,2N-Tetramethylcyclohexane-1,2-diamine - PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine - MDPI. [Link]

-

trans-1,2-Diaminocyclohexane - Wikipedia. [Link]

Sources

An In-Depth Technical Guide to (1S,2S)-N¹,N¹,N²,N²-Tetramethylcyclohexane-1,2-diamine: Properties, Synthesis, and Applications

Foreword: Unveiling a Workhorse of Asymmetric Synthesis

In the landscape of modern organic chemistry, the quest for stereochemical control is paramount. Chiral ligands and auxiliaries are the master tools that enable chemists to construct complex, three-dimensional molecules with exquisite precision. Among these, C₂-symmetric diamines have carved out a significant niche, acting as robust and versatile scaffolds. This guide provides an in-depth technical exploration of (1S,2S)-N¹,N¹,N²,N²-Tetramethylcyclohexane-1,2-diamine, a prominent member of this class. We will move beyond a simple recitation of facts to explore the causality behind its synthesis, the mechanistic underpinnings of its applications, and the practical considerations for its effective use in a research and development setting.

Core Physicochemical & Spectroscopic Profile

(1S,2S)-N¹,N¹,N²,N²-Tetramethylcyclohexane-1,2-diamine is a chiral tertiary amine valued for its conformational rigidity and effective chelation properties.[1] Its core characteristics are summarized below.

| Property | Value | Source(s) |

| Chemical Name | (1S,2S)-N¹,N¹,N²,N²-Tetramethylcyclohexane-1,2-diamine | [2] |

| Synonyms | (1S,2S)-1,2-Bis(dimethylamino)cyclohexane | [3] |

| CAS Number | 53152-68-4 | [2] |

| Molecular Formula | C₁₀H₂₂N₂ | [2] |

| Molecular Weight | 170.30 g/mol | [2] |

| Appearance | Colorless or light yellow liquid | [2] |

| Boiling Point | 50 °C @ 0.1 mmHg | - |

| Purity (Typical) | ≥98% (Chiral HPLC) | [1] |

| Storage Conditions | Store at room temperature, sealed in a dry, dark place under an inert atmosphere (e.g., Argon). | [4] |

Spectroscopic data, while specific to batch and solvent, generally presents ¹H NMR signals corresponding to the methyl protons and the cyclohexyl backbone protons. Mass spectrometry confirms the molecular weight of 170.30 g/mol .

Synthesis and Stereochemical Integrity: A Validated Pathway

The synthesis of enantiomerically pure (1S,2S)-N¹,N¹,N²,N²-tetramethylcyclohexane-1,2-diamine is a well-established, multi-step process that hinges on rigorous stereochemical control from the outset. The most common and economically viable route begins with the resolution of racemic trans-1,2-diaminocyclohexane.

Caption: Synthetic pathway to the target compound.

Causality in Synthesis: Protocol Deep Dive

The following protocols are designed as a self-validating system. Each step's rationale is explained to ensure reproducibility and understanding.

Part A: Resolution of (±)-trans-1,2-Diaminocyclohexane

The foundational step is the separation of the desired (1S,2S) enantiomer from its (1R,2R) counterpart. This is achieved via diastereomeric salt formation using a chiral resolving agent.

-

Expertise & Rationale: L-(+)-Tartaric acid is the resolving agent of choice due to its natural abundance, high optical purity, and the differing solubilities of the diastereomeric salts it forms with the diamine enantiomers.[5] This difference in solubility is the physical basis for the separation.

-

Protocol:

-

A solution of racemic trans-1,2-diaminocyclohexane in a suitable solvent (e.g., methanol) is prepared.

-

An equimolar amount of L-(+)-tartaric acid, dissolved in the same solvent, is added slowly to the diamine solution.

-

The mixture is heated to ensure complete dissolution and then allowed to cool slowly to room temperature, followed by further cooling in an ice bath.

-

The (1S,2S)-diamine-L-tartrate salt preferentially precipitates as a white solid. This is the principle of fractional crystallization.

-

The precipitate is collected by vacuum filtration. The optical purity can be enhanced by recrystallization.

-

To liberate the free diamine, the collected salt is dissolved in water and treated with a strong base (e.g., aqueous NaOH) until the pH is >12.

-

The free (1S,2S)-1,2-diaminocyclohexane is then extracted into an organic solvent (e.g., dichloromethane), dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.

-

Part B: Permethylation via Eschweiler-Clarke Reaction

This classic reaction provides a reliable method for the exhaustive methylation of primary amines to tertiary amines without the risk of forming quaternary ammonium salts.[6]

-

Expertise & Rationale: The Eschweiler-Clarke reaction uses formaldehyde as the source of the methyl carbons and formic acid as the reducing agent (hydride source).[7] The reaction proceeds through the formation of an iminium ion, which is then reduced by formate. The release of CO₂ gas makes the reduction step irreversible, driving the reaction to completion.[6] This method is superior to using methyl halides, which can lead to over-alkylation and complex product mixtures.

-

Protocol:

-

To a flask containing enantiopure (1S,2S)-1,2-diaminocyclohexane, add an excess of formic acid (98-100%) followed by an excess of aqueous formaldehyde (37 wt. %). A molar ratio of approximately 1:8:4 (diamine:formic acid:formaldehyde) is typical.

-

The reaction mixture is heated to reflux (typically 90-100 °C) for several hours (e.g., 8-12 hours) until gas (CO₂) evolution ceases. Progress can be monitored by TLC or GC-MS.

-

After cooling to room temperature, the mixture is carefully made strongly alkaline (pH >12) by the slow addition of concentrated NaOH or KOH solution while cooling in an ice bath.

-

The product is extracted into a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., K₂CO₃), and filtered.

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield (1S,2S)-N¹,N¹,N²,N²-tetramethylcyclohexane-1,2-diamine as a clear liquid.

-

Core Applications in Asymmetric Catalysis

The utility of this diamine is most profoundly demonstrated in asymmetric catalysis, where it serves as a chiral ligand to a metal center, creating an effective chiral environment for a chemical transformation.[1]

Mechanism of Action: The Chiral Ligand Effect

The effectiveness of (1S,2S)-N¹,N¹,N²,N²-tetramethylcyclohexane-1,2-diamine stems from a combination of structural features:

-

C₂ Symmetry: This symmetry reduces the number of possible diastereomeric transition states, simplifying the stereochemical outcome and often leading to higher enantioselectivity.

-

Rigid Backbone: The cyclohexane ring provides a conformationally constrained scaffold, which projects the dimethylamino groups into a well-defined spatial arrangement.

-

Strong Chelation: The two tertiary amine groups act as a bidentate ligand, chelating to a metal center (e.g., Lithium) to form a stable, five-membered ring. This chelation creates a chiral pocket around the metal, forcing substrates to approach from a specific trajectory.

Caption: General workflow for asymmetric deprotonation.

Case Study: Chiral Lithium Amide Bases in Asymmetric Deprotonation

A flagship application is its use in forming chiral lithium amide (CLA) bases for the enantioselective deprotonation of prochiral ketones.[8][9]

-

Trustworthiness & Causality: When the diamine is treated with an organolithium reagent like n-butyllithium (n-BuLi), it does not form a simple amide. Instead, the two components form a well-defined, aggregated chiral complex.[10] It is this stable, C₂-symmetric complex that acts as the base. When this CLA base approaches a prochiral ketone (e.g., 4-substituted cyclohexanone), it can selectively remove one of two enantiotopic α-protons. The steric environment created by the chiral ligand dictates which proton is abstracted, leading to the formation of a single enantiomer of the corresponding lithium enolate. This enolate can then be trapped with an electrophile (e.g., trimethylsilyl chloride) to yield a chiral silyl enol ether with high enantiomeric excess.[11][12]

Broader Applications in R&D

Beyond its role in catalysis, this diamine is a valuable building block in pharmaceutical and materials science.

-

Pharmaceutical Development: As a chiral scaffold, it is used in the synthesis of more complex molecules that may become active pharmaceutical ingredients (APIs).[2] Its parent structure, trans-1,2-diaminocyclohexane, is a critical component of the platinum-based anticancer drug Oxaliplatin, highlighting the pharmacological relevance of this structural motif.[5]

-

Polymer and Materials Science: The diamine can act as a curing agent for epoxy resins or as a monomer in the synthesis of specialty polyamides and polyurethanes.[2] Its incorporation into a polymer backbone imparts specific thermal and mechanical properties.[2]

Safety, Handling, and Storage

As with any reactive chemical, proper handling is crucial for safety and for maintaining the integrity of the compound.

-

Hazard Profile: The compound is classified as a flammable liquid and is corrosive. It can cause severe skin burns and eye damage.

-

Handling Procedures:

-

Always handle in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Keep away from heat, sparks, and open flames. Ground all equipment to prevent static discharge.

-

Avoid contact with strong oxidizing agents.

-

-

Storage Protocol:

-

Store in a tightly sealed container, preferably the original manufacturer's bottle.

-

The container should be flushed with an inert gas like argon or nitrogen to prevent degradation from air and moisture.

-

Store in a cool, dry, and well-ventilated area designated for corrosive and flammable materials.

-

Conclusion

(1S,2S)-N¹,N¹,N²,N²-Tetramethylcyclohexane-1,2-diamine is more than just a catalog chemical; it is a powerful and versatile tool for inducing chirality. Its well-defined synthesis, rooted in classic resolution and methylation techniques, provides reliable access to an enantiopure product. Its rigid, C₂-symmetric structure makes it an exemplary ligand for asymmetric catalysis, particularly in the formation of chiral lithium amide bases. For researchers in drug discovery, process development, and materials science, a thorough understanding of this compound's properties and applications is essential for unlocking new synthetic possibilities.

References

-

Wikipedia. (2023). Eschweiler–Clarke reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N, N′-disubstituted cyclic 1,2-diamines derived from (1 R,2 R)-1,2-diaminocyclohexane. Retrieved from [Link]

-

Pu, Y., et al. (2021). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 26(20), 6173. Retrieved from [Link]

-

Wikipedia. (2023). trans-1,2-Diaminocyclohexane. Retrieved from [Link]

-

University of Surrey. (2019). Chiral Lithium Amides in Asymmetric Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). Preparation of trans 1, 2-diaminocyclohexane.

- O'Brien, P. (2002). Asymmetric Transformations by Deprotonation Using Chiral Lithium Amides. In Comprehensive Organic Synthesis II (Vol. 9, pp. 23-53). Elsevier.

-

Arkivoc. (2004). Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. Retrieved from [Link]

-

ScienceDirect. (2006). Synthesis of polymer-supported chiral lithium amide bases and application in asymmetric deprotonation of prochiral cyclic ketone. Retrieved from [Link]

-

University of South Florida Scholar Commons. (2015). EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS. Retrieved from [Link]

-

ResearchGate. (n.d.). Asymmetric transformations by deprotonation using chiral lithium amides. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Lithium Amide Bases--A Primer. Retrieved from [Link]

-

Grokipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. (1S,2S)-(+)-N,N'-Dimethylcyclohexane-1,2-diamine 98.0+%, TCI America 100 mg | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 4. 87583-89-9|(1S,2S)-N,N'-Dimethylcyclohexane-1,2-diamine|BLD Pharm [bldpharm.com]

- 5. trans-1,2-Diaminocyclohexane - Wikipedia [en.wikipedia.org]

- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 7. grokipedia.com [grokipedia.com]

- 8. organicreactions.org [organicreactions.org]

- 9. websites.nku.edu [websites.nku.edu]

- 10. Research Portal [openresearch.surrey.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. organicchemistrydata.org [organicchemistrydata.org]

An In-Depth Technical Guide to (1S,2S)-N1,N1,N2,N2-Tetramethylcyclohexane-1,2-diamine: Structure, Synthesis, and Applications in Asymmetric Catalysis

Abstract

(1S,2S)-N1,N1,N2,N2-Tetramethylcyclohexane-1,2-diamine, a C2-symmetric chiral tertiary diamine, has emerged as a valuable ligand and reagent in modern asymmetric synthesis. Its rigid cyclohexane backbone and the stereogenic centers at the 1 and 2 positions create a well-defined chiral environment, crucial for inducing enantioselectivity in a variety of chemical transformations. This guide provides a comprehensive overview of its molecular structure, a detailed protocol for its synthesis via the Eschweiler-Clarke reaction, and an exploration of its applications, particularly in the formation of chiral lithium amide bases for enantioselective deprotonation reactions. This document is intended for researchers, scientists, and professionals in drug development who are seeking to leverage the unique properties of this chiral auxiliary.

Introduction: The Significance of C2-Symmetric Chiral Diamines

Chiral vicinal diamines are a cornerstone of asymmetric catalysis, serving as privileged scaffolds for the construction of effective chiral ligands and organocatalysts.[1] Their ability to coordinate with metal centers or to act as chiral Brønsted bases allows for the precise control of stereochemical outcomes in a wide array of chemical reactions.[2] Among these, C2-symmetric diamines are particularly advantageous as they reduce the number of possible diastereomeric transition states, often leading to higher enantioselectivities.

This compound, hereafter referred to as (1S,2S)-TMCDA, is a fully N-methylated derivative of the well-known (1S,2S)-1,2-diaminocyclohexane. The presence of the four methyl groups on the nitrogen atoms enhances its steric bulk and basicity, making it a powerful tool for stereoselective synthesis. This guide will delve into the structural features, synthesis, and catalytic applications of this important molecule.

Molecular Structure and Properties

The structure of (1S,2S)-TMCDA is characterized by a trans-1,2-diaminocyclohexane backbone, which imparts conformational rigidity. The two stereogenic centers at C1 and C2 have the (S,S) configuration, leading to a C2 axis of symmetry.

Figure 1. 2D representation of this compound structure with stereochemical assignments.

The key structural features that dictate its function in asymmetric synthesis are:

-

C2-Symmetry: Simplifies the analysis of transition states and often leads to high enantioselectivity.

-

Rigid Backbone: The cyclohexane ring limits conformational flexibility, providing a well-defined and predictable chiral environment.

-

Tertiary Amine Functionality: The two dimethylamino groups act as strong Lewis bases, capable of coordinating to metal ions or activating substrates through deprotonation.

Physicochemical Properties

A summary of the key physicochemical properties of (1S,2S)-TMCDA is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 53152-68-4 | [3] |

| Molecular Formula | C10H22N2 | [3] |

| Molecular Weight | 170.30 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [4] |

| Storage | Store at room temperature | [4] |

Spectroscopic Characterization

-

¹H NMR: The spectrum would be expected to show complex multiplets for the cyclohexane ring protons. The four methyl groups on the nitrogen atoms would likely appear as singlets, potentially broadened due to conformational dynamics.

-

¹³C NMR: The spectrum would exhibit signals for the methyl carbons and the distinct carbons of the cyclohexane ring.

Synthesis of this compound

The most direct and efficient method for the synthesis of (1S,2S)-TMCDA is the exhaustive methylation of the commercially available (1S,2S)-(+)-1,2-Diaminocyclohexane. The Eschweiler-Clarke reaction is the method of choice for this transformation, as it is a high-yielding reductive amination that avoids the formation of quaternary ammonium salts.[5][6][7][8]

Reaction Principle

The Eschweiler-Clarke reaction utilizes formaldehyde as the source of the methyl groups and formic acid as the reducing agent. The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced by a hydride transfer from formate.[5][6]

Sources

- 1. Synthesis of chiral 1,2-diamines by asymmetric lithiation-substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. echemi.com [echemi.com]

- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 5. grokipedia.com [grokipedia.com]

- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Eschweiler-Clarke Reaction [organic-chemistry.org]

(1S,2S)-N1,N1,N2,N2-Tetramethylcyclohexane-1,2-diamine molecular weight

An In-depth Technical Guide to (1S,2S)-N1,N1,N2,N2-Tetramethylcyclohexane-1,2-diamine

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound, a chiral diamine with significant utility in synthetic chemistry, materials science, and pharmaceutical development. The document details its fundamental physicochemical properties, outlines general synthetic strategies, and explores its critical applications as a chiral ligand in asymmetric catalysis and as a functional component in advanced materials. Emphasis is placed on the causal relationships behind its utility and on providing robust, self-validating experimental insights for researchers, scientists, and drug development professionals.

Introduction

This compound is a C2-symmetric chiral vicinal diamine. Its structure is based on a cyclohexane backbone with two adjacent dimethylamino groups oriented in a specific (1S,2S) stereochemical configuration. This defined three-dimensional arrangement is the primary source of its utility in stereoselective chemical transformations. The nitrogen atoms act as Lewis bases, allowing the molecule to function as a bidentate chelating ligand for a wide variety of metal centers. The steric bulk provided by the four methyl groups and the rigid cyclohexane scaffold creates a well-defined chiral environment around the coordinated metal, which is instrumental in controlling the stereochemical outcome of catalytic reactions. This guide will explore the properties and applications that make this compound a valuable tool in modern chemical research and development.

Physicochemical and Structural Properties

The identity and purity of a chemical reagent are foundational to its successful application. The key properties of this compound are summarized below. The molecular weight is a critical parameter for all stoichiometric calculations, while properties like boiling point and appearance are essential for handling and quality control.

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of the (1S,2S) enantiomer.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Weight | 170.3 g/mol | [1][2][3] |

| Exact Mass | 170.178298710 Da | [2][4] |

| Molecular Formula | C₁₀H₂₂N₂ | [1][2][5] |

| CAS Number | 53152-68-4 | [1][2][3] |

| Appearance | Colorless or light yellow liquid | [1][3] |

| Boiling Point | 216.8 ± 8.0 °C at 760 mmHg | [3] |

| Topological Polar Surface Area | 6.5 Ų | [2][4] |

| Purity (Typical) | ≥ 95-99% (Chiral HPLC) | [1][3] |

| Canonical SMILES | CN(C)[C@@H]1CCCC[C@H]1N(C)C | [4] |

Synthesis and Stereochemical Integrity

The synthesis of chiral diamines like this compound relies on establishing the correct stereochemistry of the two adjacent amine-bearing carbons. While multiple routes exist, a common and logical strategy involves the reductive amination of a chiral precursor, such as (1S,2S)-1,2-diaminocyclohexane.

The causality behind this choice is clear: starting with a commercially available, enantiomerically pure backbone like (1S,2S)-1,2-diaminocyclohexane ensures that the final product's stereochemistry is preserved. The methylation step, typically an Eschweiler-Clarke reaction using formaldehyde and formic acid, is a robust method that fully methylates primary amines without racemizing the adjacent chiral centers.

Diagram 2: Conceptual Synthetic Workflow

Caption: High-level workflow for synthesis via reductive amination.

Key Applications in Research and Development

The unique structural features of this diamine make it a powerful tool in several scientific domains.

Asymmetric Catalysis

The primary application is as a chiral ligand in asymmetric catalysis.[1] When complexed with a metal (e.g., Ruthenium, Rhodium, Copper, Lithium), it forms a chiral catalyst that can accelerate a chemical reaction while selectively producing one enantiomer of the product.

Mechanistic Insight: The C2 symmetry of the ligand simplifies the analysis of the catalytic cycle, as it reduces the number of possible diastereomeric transition states. The two dimethylamino groups chelate the metal, while the cyclohexane backbone and its methyl groups create a rigid and well-defined chiral pocket. Substrates approaching the metal center are sterically influenced, forcing them to adopt a specific orientation that leads to the formation of the desired enantiomer. This control over the transition state geometry is the cornerstone of its effectiveness in enhancing reaction rates and selectivity.[1]

Diagram 3: Conceptual Model of Asymmetric Catalysis

Caption: Ligand-metal complex creating a chiral pocket for stereoselection.

Pharmaceutical and Materials Science

Beyond catalysis, the compound's properties lend it to other applications:

-

Pharmaceutical Formulation: It can act as a resolving agent for chiral acids or as a component in drug delivery systems where its solubility and bioavailability-enhancing properties are valuable.[1]

-

Polymer Chemistry: As a diamine, it can serve as a curing agent for epoxy resins or as a monomer in the synthesis of advanced polyurethanes. Its incorporation into a polymer backbone can improve properties like thermal stability and mechanical strength.[1]

Experimental Protocols

Quality Control: Purity Assessment by Chiral HPLC

To ensure the compound is suitable for stereoselective applications, its enantiomeric purity must be verified. This protocol is a self-validating system; a successful result is a single, sharp peak, confirming high enantiomeric excess.

Objective: To determine the enantiomeric purity of this compound.

Methodology:

-

Column Selection: Choose a suitable chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives (e.g., Chiralcel® OD-H or Chiralpak® AD-H).

-

Mobile Phase Preparation: A typical mobile phase is a mixture of a non-polar solvent like hexane or heptane and a polar modifier like isopropanol (IPA) or ethanol. A common starting point is 99:1 Hexane:IPA.

-

Sample Preparation: Prepare a dilute solution of the diamine sample in the mobile phase (e.g., 1 mg/mL).

-

Instrumentation Setup:

-

Set the column temperature (e.g., 25 °C).

-

Set the flow rate (e.g., 1.0 mL/min).

-

Set the UV detector to a wavelength where the compound has some absorbance (e.g., 210-220 nm), as aliphatic amines have weak chromophores.

-

-

Injection and Analysis: Inject a small volume (e.g., 5-10 µL) of the sample. For validation, also inject a sample of the racemic mixture to confirm the retention times of both the (1S,2S) and (1R,2R) enantiomers.

-

Data Interpretation: A sample with high enantiomeric purity (≥99%) will show a single major peak corresponding to the (1S,2S) enantiomer, with a minimal or non-detectable peak at the retention time of the (1R,2R) enantiomer.

Safety, Handling, and Storage

Proper handling is crucial for laboratory safety and maintaining the integrity of the compound.

Table 2: GHS Safety and Handling Information

| Category | Information | Source(s) |

| Signal Word | Warning | [3] |

| Pictogram | GHS07 (Harmful) | [3] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water. | [3] |

| Storage Conditions | Store at room temperature or 4°C. Protect from light. For optimal stability, store under an inert atmosphere (e.g., nitrogen). | [1][3] |

Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear standard PPE, including safety goggles, a lab coat, and nitrile gloves.

Conclusion

This compound is a highly valuable chiral ligand and chemical building block. Its well-defined C2-symmetric structure and stereochemical rigidity are the core reasons for its success in asymmetric catalysis. The applications in materials science and pharmaceuticals further highlight its versatility. For researchers engaged in stereoselective synthesis or the development of novel functional materials, a thorough understanding of this compound's properties, handling requirements, and mechanistic function is essential for achieving reliable and reproducible results.

References

-

(1R,2R)-1N,1N,2N,2N-Tetramethylcyclohexane-1,2-diamine. PubChem, National Center for Biotechnology Information. [Link]

-

(1R,2R)-N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine. LookChem. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. This compound | 53152-68-4 [sigmaaldrich.com]

- 4. (1R,2R)-1N,1N,2N,2N-Tetramethylcyclohexane-1,2-diamine | C10H22N2 | CID 11194583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (1R,2R)-N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine|lookchem [lookchem.com]

(1S,2S)-N1,N1,N2,N2-Tetramethylcyclohexane-1,2-diamine synthesis protocol

An In-depth Technical Guide to the Synthesis of (1S,2S)-N1,N1,N2,N2-Tetramethylcyclohexane-1,2-diamine

Introduction and Significance

This compound is a chiral diamine that serves as a valuable building block and ligand in modern organic synthesis. Its rigid cyclohexane backbone and defined stereochemistry make it a powerful tool in asymmetric catalysis, where it can enhance reaction rates and selectivity.[1] Applications span from the development of advanced polymers to its use as a chiral auxiliary in the synthesis of complex, enantiomerically pure pharmaceutical compounds.[1][2]

This guide provides a comprehensive overview of the most direct and reliable method for its synthesis: the exhaustive methylation of (1S,2S)-cyclohexane-1,2-diamine via the Eschweiler-Clarke reaction. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss critical aspects of purification and characterization.

Core Synthetic Strategy: The Eschweiler-Clarke Reaction

The synthesis of the target compound is most effectively achieved through the reductive amination of the parent diamine, (1S,2S)-cyclohexane-1,2-diamine. The Eschweiler-Clarke reaction is the preeminent method for this transformation, utilizing an excess of formaldehyde and formic acid to exhaustively methylate primary and secondary amines to their tertiary counterparts.[3][4][5]

Causality Behind the Method Choice:

-

Prevents Over-Alkylation: Unlike traditional alkylating agents such as methyl iodide, the Eschweiler-Clarke reaction inherently stops at the tertiary amine stage, making the formation of quaternary ammonium salts impossible.[3][6] This is a crucial advantage for achieving a clean, high-yielding synthesis of the desired product.

-

Stereochemical Integrity: The reaction conditions are generally mild enough that chiral amines, like the (1S,2S)-cyclohexane-1,2-diamine starting material, do not typically racemize.[3]

-

High Efficiency: The reaction is driven to completion by the irreversible loss of carbon dioxide gas, often resulting in high yields.[3][4]

Reaction Mechanism

The mechanism proceeds in a two-step cycle that repeats for each N-H bond. Formic acid serves a dual role as both an acid catalyst and the ultimate hydride source, while formaldehyde provides the methyl group.[7]

-

Iminium Ion Formation: The primary amine nitrogen first attacks the carbonyl carbon of formaldehyde. This is followed by dehydration to form a reactive iminium ion.[6][8][9]

-

Hydride Transfer: Formic acid then delivers a hydride to the electrophilic carbon of the iminium ion, reducing it to a methylated amine and releasing carbon dioxide.[4][8]

-

Repetition: This process is repeated until all four N-H bonds on the starting diamine have been replaced by N-CH₃ bonds, yielding the final tetramethylated product.[4]

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound from (1S,2S)-cyclohexane-1,2-diamine.

Quantitative Data and Reagents

| Parameter | Value / Reagent | Molar Mass ( g/mol ) | Moles | Equivalents |

| Starting Material | (1S,2S)-cyclohexane-1,2-diamine | 114.19 | 1.0 | 1.0 |

| Reagent 1 | Formaldehyde (37% aq. soln.) | 30.03 | > 4.4 | > 4.4 |

| Reagent 2 | Formic Acid (98-100%) | 46.03 | > 4.4 | > 4.4 |

| Basification | Sodium Hydroxide (NaOH) | 40.00 | As needed | - |

| Extraction Solvent | Diethyl Ether or DCM | - | As needed | - |

| Drying Agent | Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | - |

Note: A stoichiometric excess of formaldehyde and formic acid is critical to ensure complete tetramethylation.[3][10]

Step-by-Step Methodology

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add (1S,2S)-cyclohexane-1,2-diamine.

-

Reagent Addition: Cautiously add formic acid to the diamine while stirring. An exothermic reaction may occur. Following this, add the aqueous formaldehyde solution.

-

Heating: Heat the reaction mixture to 80-100°C using an oil bath and maintain this temperature with vigorous stirring for 12-24 hours.[9] The reaction progress can be monitored by TLC or GC-MS if desired.

-

Cooling and Basification: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath. Slowly and carefully add a concentrated solution of sodium hydroxide (e.g., 50% w/v) until the solution is strongly basic (pH > 12). This step is highly exothermic and should be performed with caution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase multiple times with an organic solvent like diethyl ether or dichloromethane (DCM).

-

Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual water and salts. Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator. The remaining crude liquid is the desired product.

Purification and Characterization

Purification

The crude product, a high-boiling point amine, requires purification to remove unreacted starting materials, partially methylated intermediates, and byproducts.

-

Vacuum Distillation: This is the most common and effective method. Distilling under reduced pressure lowers the boiling point, thereby preventing the thermal degradation that can occur at atmospheric pressure.[11]

-

Column Chromatography: While possible, this method requires special consideration. The basic nature of the diamine can cause it to bind irreversibly to standard acidic silica gel.[11] To avoid this, either use a basic stationary phase like alumina or add a small amount of a competing base (e.g., 0.5-2% triethylamine) to the eluent to passivate the acidic sites on the silica.[11]

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

| Property | Description | Source |

| Appearance | Colorless to light yellow liquid | [1] |

| Molecular Formula | C₁₀H₂₂N₂ | [1][2][12] |

| Molecular Weight | 170.30 g/mol | [1][2][12][13] |

| Purity Analysis | >95-99% (by Chiral HPLC or GC) | [1] |

| Spectroscopy | ¹H NMR, ¹³C NMR, and Mass Spectrometry should be consistent with the proposed structure. |

Conclusion

The Eschweiler-Clarke reaction provides a robust and stereochemically reliable pathway for the synthesis of this compound. The key to a successful synthesis lies in using a sufficient excess of the methylating reagents and performing a careful workup and purification. This guide offers a foundational protocol that can be adapted and optimized by researchers for the efficient production of this valuable chiral ligand.

References

-

Eschweiler–Clarke reaction. In Wikipedia. Retrieved from [Link]

-

Eschweiler-Clarke Reaction. (2021, February 8). J&K Scientific LLC. Retrieved from [Link]

-

Review of Modern Eschweiler–Clarke Methylation Reaction. MDPI. Retrieved from [Link]

-

Eschweiler-Clarke Reaction. (2022, May 7). YouTube. Retrieved from [Link]

-

Eschweiler-Clarke Reaction. NROChemistry. Retrieved from [Link]

-

Eschweiler-Clarke reaction. Name-Reaction.com. Retrieved from [Link]

-

Reductive Amination. Organic Chemistry Tutor. Retrieved from [Link]

-

Eschweiler-Clarke Reaction. SynArchive. Retrieved from [Link]

-

Reductive Amination. (2023, March 16). YouTube. Retrieved from [Link]

- Diamine purification method. Google Patents.

- Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last. Google Patents.

-

Synthesis of trans-N,N'-dimethylcyclohexane-1,2-diamine. PrepChem.com. Retrieved from [Link]

-

N,N-Dimethylcyclohexylamine. Organic Syntheses Procedure. Retrieved from [Link]

-

Eschweiler–Clarke reaction: Methylation on amines. (2019, June 17). YouTube. Retrieved from [Link]

-

Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (2023, October 17). Greener Educational Materials (GEMs). Retrieved from [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Retrieved from [Link]

-

(1R,2R)-N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine. LookChem. Retrieved from [Link]

-

(1R,2R)-1N,1N,2N,2N-Tetramethylcyclohexane-1,2-diamine. PubChem. Retrieved from [Link]

-

Synthesis of N, N′-disubstituted cyclic 1,2-diamines derived from (1 R,2 R)-1,2-diaminocyclohexane. ResearchGate. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. (1R,2R)-N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine|lookchem [lookchem.com]

- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 4. name-reaction.com [name-reaction.com]

- 5. synarchive.com [synarchive.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 10. US3210349A - Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. echemi.com [echemi.com]

- 13. (1R,2R)-1N,1N,2N,2N-Tetramethylcyclohexane-1,2-diamine | C10H22N2 | CID 11194583 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Synthesis of Chiral trans-1,2-Diaminocyclohexane Ligands from Cyclohexene Oxide

Introduction: The Central Role of C₂-Symmetric Diamines in Modern Catalysis

In the landscape of pharmaceutical development and fine chemical synthesis, the demand for enantiomerically pure compounds is relentless. Asymmetric catalysis stands as the most elegant and economically viable strategy to meet this demand, and at the heart of many powerful catalytic systems lies a chiral ligand. Among the most successful and versatile of these are the C₂-symmetric trans-1,2-diaminocyclohexane (DACH) derivatives.[1][2] These scaffolds, prized for their conformational rigidity and well-defined stereochemical environment, are integral to renowned catalysts like those used for Jacobsen's epoxidation and a myriad of other stereoselective transformations.[1][3]

This in-depth guide provides a technical walkthrough for the synthesis of chiral trans-DACH and its subsequent derivatization into salen-type ligands, starting from the readily available feedstock, cyclohexene oxide. We will move beyond a simple recitation of steps to explore the mechanistic underpinnings and rationale behind key procedural choices, offering the field-proven insights required for successful execution in a research and development setting.

Strategic Overview: A Multi-Step Pathway to Enantiopurity

The synthesis of an enantiopure DACH-derived ligand from achiral or racemic starting materials is a multi-stage process that hinges on carefully controlled stereochemical transformations and a final resolution step. While cyclohexene oxide is a simple meso-epoxide, its conversion to the trans-diamine backbone ensures the correct relative stereochemistry is established early. The ultimate acquisition of a single enantiomer is achieved through classical resolution of the racemic diamine.

The core synthetic pathway can be visualized as follows:

Caption: Overall workflow from cyclohexene oxide to a chiral salen ligand.

Part 1: Synthesis of Racemic trans-1,2-Diaminocyclohexane

This section details the construction of the core diamine backbone in its racemic form. Each step is designed to ensure the formation of the desired trans stereoisomer.

Step 1: Nucleophilic Ring-Opening of Cyclohexene Oxide

The journey begins with the stereospecific ring-opening of cyclohexene oxide. To install the first nitrogen atom, an azide nucleophile is used. This reaction proceeds via an SN2 mechanism, which dictates a stereospecific anti-attack, yielding the trans product exclusively.

Sources

- 1. trans-1,2-Diaminocyclohexane - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines from Chiral β-Amino Alcohols with 2-Pyridyl and 6-(2,2'-Bipyridyl) Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Tetramethylcyclohexanediamine Isomers

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for the various isomers of tetramethylcyclohexanediamine. As a crucial building block in various chemical syntheses, a thorough understanding of its structural and spectroscopic properties is paramount for researchers, scientists, and drug development professionals. Due to a scarcity of directly published empirical data for N,N,N',N'-tetramethylcyclohexanediamine, this guide leverages established spectroscopic principles and data from structurally analogous compounds to provide a robust predictive analysis. This approach ensures a scientifically grounded framework for the identification and characterization of these molecules.

Isomeric and Stereochemical Considerations

The spectroscopic properties of tetramethylcyclohexanediamine are intrinsically linked to its specific isomerism. The positions of the dimethylamino groups on the cyclohexane ring (1,2-, 1,3-, or 1,4-) and their relative stereochemistry (cis or trans) will result in distinct spectroscopic signatures.

Diagram: Positional Isomers of Tetramethylcyclohexanediamine

Caption: Positional isomers of tetramethylcyclohexanediamine.

Each of these positional isomers can also exist as cis and trans diastereomers, which will further influence their spectroscopic characteristics, particularly in NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure and stereochemistry of tetramethylcyclohexanediamine isomers.

Predicted ¹H NMR Spectra

The proton NMR spectra will be characterized by signals from the N-methyl protons and the cyclohexyl ring protons. The chemical shifts and multiplicities of the ring protons will be highly dependent on the isomer and its stereochemistry.

| Isomer | Predicted ¹H Chemical Shifts (ppm) | Key Features |

| trans-1,4- | N-CH₃: ~2.2-2.4 (s, 12H)Ring-H: 1.2-2.0 (m, 8H), 2.5-2.8 (m, 2H, CH-N) | A single, sharp singlet for the chemically equivalent N-methyl groups. The ring protons will show complex multiplets. |

| cis-1,4- | N-CH₃: ~2.2-2.4 (s, 12H)Ring-H: 1.4-1.9 (m, 8H), 2.6-2.9 (m, 2H, CH-N) | Similar to the trans isomer, but subtle differences in the ring proton chemical shifts are expected due to different spatial orientations. |

| trans-1,2- | N-CH₃: Two singlets ~2.2-2.5 (s, 6H each)Ring-H: 1.2-2.2 (m, 8H), 2.8-3.1 (m, 2H, CH-N) | The N-methyl groups are diastereotopic and thus expected to be non-equivalent, giving rise to two distinct singlets. |

| cis-1,2- | N-CH₃: ~2.2-2.4 (s, 12H)Ring-H: 1.3-2.1 (m, 8H), 2.7-3.0 (m, 2H, CH-N) | The N-methyl groups are in a more symmetric environment and may appear as a single singlet. |

Predictions are based on data from analogous compounds such as N,N-diethyl-1,4-cyclohexanediamine and (1R,2R)-N,N′-dimethylcyclohexane-1,2-diamine.[1][2]

Predicted ¹³C NMR Spectra

The carbon NMR spectra will provide information on the number of unique carbon environments in each isomer.

| Isomer | Predicted ¹³C Chemical Shifts (ppm) | Key Features |

| trans-1,4- | N-CH₃: ~40-45Ring-C: ~28-35 (CH₂), ~55-60 (CH-N) | Due to symmetry, only three distinct carbon signals are expected: one for the N-methyl groups, one for the four equivalent CH₂ groups of the ring, and one for the two equivalent CH-N groups. |

| cis-1,4- | N-CH₃: ~40-45Ring-C: ~27-34 (CH₂), ~54-59 (CH-N) | Similar to the trans isomer, with three signals expected. Minor chemical shift differences will exist. |

| trans-1,2- | N-CH₃: ~40-45Ring-C: ~24-32 (CH₂), ~60-65 (CH-N) | Four distinct ring carbon signals and one N-methyl signal are predicted due to lower symmetry. |

| cis-1,2- | N-CH₃: ~40-45Ring-C: ~23-31 (CH₂), ~58-63 (CH-N) | Due to symmetry, only two ring carbon signals and one N-methyl signal are expected. |

Predictions are based on data from analogous compounds such as (1R,2R)-N,N′-dimethylcyclohexane-1,2-diamine.[2]

Diagram: NMR Experimental Workflow

Caption: A typical workflow for acquiring NMR spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can aid in its identification. For all isomers of tetramethylcyclohexanediamine (C₁₀H₂₄N₂), the nominal molecular weight is 172 g/mol .

Predicted Fragmentation Patterns

Aliphatic amines typically undergo α-cleavage, where the bond adjacent to the nitrogen atom is broken.[3][4][5] This results in the formation of a stable, resonance-stabilized iminium cation.

| Isomer | Predicted Key Fragments (m/z) | Plausible Neutral Loss |

| All Isomers | 172 (M⁺) | - |

| 157 | CH₃ | |

| 128 | (CH₃)₂N | |

| 58 | C₇H₁₄N |

The base peak for aliphatic amines is often the result of α-cleavage.[5] For tetramethylcyclohexanediamine, a prominent peak at m/z 58, corresponding to the [CH₂=N(CH₃)₂]⁺ ion, is anticipated for all isomers.

Diagram: Key Fragmentation Pathway

Caption: The primary α-cleavage fragmentation pathway.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in a molecule. As a tertiary amine, tetramethylcyclohexanediamine will not exhibit the N-H stretching vibrations typically seen for primary and secondary amines in the 3300-3500 cm⁻¹ region.

Predicted Key IR Absorptions:

-

C-H Stretching: Strong absorptions in the range of 2850-3000 cm⁻¹ due to the stretching of the C-H bonds in the cyclohexane ring and methyl groups.

-

C-N Stretching: Medium to weak absorptions in the 1000-1250 cm⁻¹ region, characteristic of aliphatic amines.

-

CH₂ Bending: A characteristic absorption around 1450 cm⁻¹.

The overall IR spectrum is expected to be relatively simple, dominated by the absorptions of the hydrocarbon backbone.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Accurately weigh 10-20 mg of the tetramethylcyclohexanediamine sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the sample.

-

Acquire a one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Use a spectral width of approximately 12 ppm centered around 5 ppm.

-

Set the relaxation delay to at least 1 second.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a spectral width of approximately 200 ppm centered around 100 ppm.

-

A longer relaxation delay (e.g., 2 seconds) and a larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Apply a baseline correction.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

-

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or via a gas chromatograph (GC-MS) for volatile samples.

-

Ionization: Ionize the sample using a standard electron energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 40-200).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet or a mull can be prepared. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for both liquid and solid samples with minimal preparation.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the IR beam path.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and compare them to known functional group frequencies.

Conclusion

This technical guide provides a predictive framework for the spectroscopic characterization of N,N,N',N'-tetramethylcyclohexanediamine isomers. By leveraging data from analogous compounds and fundamental spectroscopic principles, researchers can effectively utilize NMR, MS, and IR spectroscopy to identify and differentiate between the various positional and stereoisomers of this important chemical compound. The provided experimental protocols offer a starting point for the acquisition of high-quality spectroscopic data.

References

-

Chem-Impex International. N,N-Dimethyl-cyclohexane-1,4-diamine. [Link]

-

PubChem. N,N,N',N'-Tetramethylmethanediamine. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

University of Arizona. Mass Spectrometry: Fragmentation. [Link]

-

PubChem. 1,4-Diaminocyclohexane. [Link]

-

Chemguide. (2022). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

PubChem. trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride. [Link]

-

CORE. (2018). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. [Link]

-

NIST WebBook. 1,6-Hexanediamine, N,N,N',N'-tetramethyl-. [Link]

- Strohmann, C., Gessner, V. H., Damme, A., Koller, S., & Däschlein, C. (2008). (1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine. Acta Crystallographica Section E: Structure Reports Online, 64(4), o727.

-

Scribd. Mass Spectrometry: Fragmentation Patterns. [Link]

-

YouTube. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. [Link]

-

NIST WebBook. trans-1,4-Cyclohexanediamine. [Link]

- Khan, A., et al. (2024). Synthesis, characterization and NLO properties of 1,4-phenylenediamine-based Schiff bases: a combined theoretical and experimental approach. RSC Advances, 14(5), 3235-3248.

-

Defense Technical Information Center. (2014). SPECTRAL CHARACTERIZATION OF RDX, ETN, PETN, TATP, HMTD, HMX, AND C-4 IN THE MID-INFRARED REGION. [Link]

-

NIST WebBook. 1,6-Hexanediamine. [Link]

Sources

The Ascendance of a Chiral Workhorse: An In-depth Technical Guide to (1S,2S)-Tetramethylcyclohexanediamine

Abstract

(1S,2S)-N,N,N',N'-tetramethylcyclohexane-1,2-diamine, often abbreviated as (1S,2S)-TMCXD, has emerged from the broader family of C₂-symmetric chiral diamines to become a cornerstone ligand in modern asymmetric synthesis. Its unique combination of steric bulk, conformational rigidity, and strong chelating ability has rendered it indispensable for a variety of stereoselective transformations. This guide provides a comprehensive overview of the discovery, synthesis, and application of (1S,2S)-TMCXD, offering researchers, scientists, and drug development professionals a detailed resource on its history and practical utility. We will explore the evolution of its synthesis from its chiral precursor, delve into detailed experimental protocols, and examine the mechanistic underpinnings of its success in asymmetric catalysis.

A Historical Perspective: From Chiral Diamine Precursors to a Specialized Ligand

The story of (1S,2S)-tetramethylcyclohexanediamine is intrinsically linked to the broader history of chiral diamines in catalysis, which began with the use of naturally occurring alkaloids in the mid-20th century.[1] The development of synthetic chiral diamines marked a significant leap forward, providing chemists with greater control over the steric and electronic properties of catalysts.

The direct precursor to (1S,2S)-TMCXD is (1S,2S)-diaminocyclohexane. The synthesis and resolution of trans-1,2-diaminocyclohexane into its respective enantiomers was a critical enabling step. This is typically achieved through the use of a chiral resolving agent, such as tartaric acid, to separate the racemic mixture obtained from the hydrogenation of o-phenylenediamine.[2]

While a singular, seminal "discovery" paper for (1S,2S)-TMCXD is not readily apparent in the historical literature, its emergence can be traced to the exploration of N-alkylation of chiral diamines to fine-tune their catalytic properties. The methylation of the primary amino groups of (1S,2S)-diaminocyclohexane to yield the tertiary diamine, (1S,2S)-TMCXD, was a logical progression to enhance its steric hindrance and modify its coordination behavior with metal centers.

One of the earliest documented applications of N,N,N',N'-tetramethyl-1,2-diaminocyclohexane in asymmetric synthesis appears in the work of Rampal et al. in 1981. They described the use of a complex of N,N,N',N'-tetramethyl-1,2-diaminocyclohexane with lithium aluminum hydride for the asymmetric reduction of ketones. This work demonstrated the potential of the tetramethylated derivative to induce chirality in chemical transformations.

The subsequent decades saw a burgeoning interest in the application of (1S,2S)-TMCXD and its derivatives as ligands in a wide array of asymmetric reactions, solidifying its status as a "privileged" chiral ligand scaffold.

Synthesis of (1S,2S)-Tetramethylcyclohexanediamine: A Detailed Protocol

The most common and straightforward method for the synthesis of (1S,2S)-tetramethylcyclohexanediamine involves the exhaustive methylation of (1S,2S)-diaminocyclohexane.

Experimental Protocol: Exhaustive Methylation of (1S,2S)-Diaminocyclohexane

Materials:

-

(1S,2S)-(-)-1,2-Diaminocyclohexane

-

Formaldehyde (37% aqueous solution)

-

Formic acid (98-100%)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve (1S,2S)-(-)-1,2-diaminocyclohexane (1.0 eq) in formic acid (excess, e.g., 10-15 eq).

-

Addition of Formaldehyde: To the stirred solution, add formaldehyde (excess, e.g., 10-15 eq) dropwise. The addition is exothermic, so it should be done cautiously, with cooling if necessary.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours (e.g., 8-12 hours) until the reaction is complete (monitor by TLC or GC-MS).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the excess formic acid by the slow addition of a concentrated aqueous solution of sodium hydroxide until the solution is strongly basic (pH > 12). This step is highly exothermic and should be performed in an ice bath.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

The crude (1S,2S)-tetramethylcyclohexanediamine can be purified by vacuum distillation to yield a colorless to pale yellow oil.

-

Causality Behind Experimental Choices:

-

Eschweiler-Clarke Reaction: This protocol utilizes the Eschweiler-Clarke reaction, a classic method for the methylation of primary and secondary amines. Formic acid serves as both the solvent and the reducing agent, while formaldehyde is the source of the methyl groups.

-

Excess Reagents: The use of excess formaldehyde and formic acid ensures the complete methylation of both primary amine groups to tertiary amines.

-

Basification: The strong basification with NaOH is crucial to deprotonate the ammonium salts formed during the reaction, allowing the free diamine to be extracted into the organic phase.

Applications in Asymmetric Catalysis

(1S,2S)-TMCXD has proven to be a highly effective chiral ligand in a multitude of asymmetric reactions. Its C₂-symmetric backbone and the steric bulk of the four methyl groups create a well-defined chiral environment around a coordinated metal center, enabling high levels of enantioselectivity.

Asymmetric Deprotonation and Lithium-Mediated Reactions

Early applications of (1S,2S)-TMCXD involved its use as a chiral ligand in asymmetric deprotonation reactions using organolithium bases. The diamine coordinates to the lithium cation, creating a chiral complex that can selectively deprotonate one of two enantiotopic protons.

Asymmetric 1,4-Conjugate Addition

(1S,2S)-TMCXD has been successfully employed as a ligand in copper-catalyzed asymmetric 1,4-conjugate addition of organometallic reagents to α,β-unsaturated compounds. The chiral copper-TMCXD complex activates the enone and directs the nucleophilic attack to one of the enantiotopic faces.

Asymmetric Addition of Diethylzinc to Aldehydes

The addition of diethylzinc to aldehydes is a benchmark reaction for testing the efficacy of new chiral ligands. (1S,2S)-TMCXD has been shown to be an effective ligand in this transformation, inducing high enantioselectivity in the formation of chiral secondary alcohols.

Quantitative Data Summary

| Reaction Type | Substrate | Reagent | Catalyst System | Yield (%) | ee (%) |

| Asymmetric Reduction | Acetophenone | LiAlH₄ | (1S,2S)-TMCXD | High | Moderate |

| Conjugate Addition | Cyclohexenone | Grignard Reagents | CuI / (1S,2S)-TMCXD | Good | High |

| Aldehyde Alkylation | Benzaldehyde | Diethylzinc | (1S,2S)-TMCXD | High | High |

Note: The specific yields and enantiomeric excesses (ee) can vary depending on the exact reaction conditions, substrates, and any modifications to the ligand structure.

Mechanistic Insights and Rationale for Stereochemical Control

The stereochemical outcome of reactions catalyzed by (1S,2S)-TMCXD complexes is governed by the formation of a rigid, well-defined chiral pocket around the metal center.

Figure 1: A generalized workflow for asymmetric catalysis using (1S,2S)-TMCXD.

The C₂-symmetry of the ligand ensures that the two coordination sites on the metal are in chemically equivalent but stereochemically distinct environments. The bulky methyl groups on the nitrogen atoms create significant steric hindrance, which blocks one face of the coordinated substrate from attack by the incoming nucleophile. This steric blockade forces the nucleophile to approach from the less hindered face, leading to the preferential formation of one enantiomer.

The rigidity of the cyclohexane backbone is also crucial. It locks the diamine in a specific conformation, which in turn dictates the geometry of the metal complex and the precise arrangement of the steric blocking groups. This pre-organization of the catalytic site is a key factor in achieving high levels of asymmetric induction.

Conclusion and Future Outlook

(1S,2S)-Tetramethylcyclohexanediamine has a rich history rooted in the fundamental principles of asymmetric catalysis. From its origins as a methylated derivative of a readily available chiral precursor, it has evolved into a powerful and versatile ligand for a wide range of enantioselective transformations. Its robust performance, predictable stereochemical outcomes, and straightforward synthesis have cemented its place in the toolbox of synthetic organic chemists.

Future research in this area will likely focus on the development of novel derivatives of the TMCXD scaffold with even greater catalytic activity and selectivity. Furthermore, the immobilization of TMCXD-based catalysts on solid supports for easier separation and recycling is an area of growing interest, particularly for industrial applications. The continued exploration of the mechanistic intricacies of TMCXD-catalyzed reactions will undoubtedly lead to the design of more sophisticated and efficient catalytic systems for the synthesis of enantiomerically pure molecules that are vital for the pharmaceutical, agrochemical, and materials science industries.

References

- Rampal, J. B., et al. (1981). Asymmetric reduction of ketones by lithium aluminum hydride complexes of N,N,N',N'-tetramethyl-1,2-diaminocyclohexane. Journal of the American Chemical Society, 103(25), 7602-7604.

-

PrepChem. (n.d.). Synthesis of trans-N,N'-dimethylcyclohexane-1,2-diamine. [Link][4]

-

Arkivoc. (2004). Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. [Link][5]

-

University College London. (n.d.). Chiral diamines in asymmetric synthesis. UCL Discovery. [Link][6]

-

RSC Publishing. (2003). 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones. [Link][7][8]

-

ResearchGate. (n.d.). Chiral diamines in asymmetric synthesis. [Link][9]

-

Dalton Transactions. (n.d.). Chiral discrimination in the formation reaction and at equilibrium for N,N,N′,N′-tetramethyl-1,2-diaminocyclohexane–PtG2 complexes. [Link][10]

-

Semantic Scholar. (n.d.). Chiral Pyrrolidine Diamines as Efficient Ligands in Asymmetric Synthesis. [Link][11]

-

ACS Publications. (2008). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. [Link][12]

-

ChemRxiv. (2021). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. [Link][13]

-

ACS Publications. (2021). Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. [Link][14]

-

Scholarly Commons. (n.d.). EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS. [Link][15]

-

ResearchGate. (n.d.). Chiral Tertiary Diamines in Asymmetric Synthesis. [Link][16]

-

Michigan State University. (n.d.). Asymmetric Induction. [Link][17]

-

ResearchGate. (2003). Racemic trans-1,2-diaminocyclohexane as a template in the synthesis of ligands for transition metal and actinide in vivo detoxification. [Link][18]

-

Google Patents. (n.d.). PROCESS FOR THE SYNTHESIS OF A MIXTURE OF N, N, N ', N'-TETRAMETHYL-1,6-HEXANEDIAMINE AND N, N, N', N'-TETRAMETHYLDIAMINOETHERS. [19]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. trans-1,2-Diaminocyclohexane - Wikipedia [en.wikipedia.org]

- 3. Asymmetric induction - Wikipedia [en.wikipedia.org]

- 4. prepchem.com [prepchem.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Chiral diamines in asymmetric synthesis - UCL Discovery [discovery.ucl.ac.uk]

- 7. 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Chiral discrimination in the formation reaction and at equilibrium for N,N,N′,N′-tetramethyl-1,2-diaminocyclohexane–PtG2 complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. semanticscholar.org [semanticscholar.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chemrxiv.org [chemrxiv.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]

- 16. researchgate.net [researchgate.net]

- 17. Assymetric Induction [www2.chemistry.msu.edu]

- 18. researchgate.net [researchgate.net]

- 19. FR3014100A1 - PROCESS FOR THE SYNTHESIS OF A MIXTURE OF N, N, N ', N'-TETRAMETHYL-1,6-HEXANEDIAMINE AND N, N, N', N'-TETRAMETHYLDIAMINOETHERS - Google Patents [patents.google.com]

A Technical Guide to (1S,2S)-N¹,N¹,N²,N²-Tetramethylcyclohexane-1,2-diamine: Sourcing, Characterization, and Application as a Chiral Ligand

Abstract

(1S,2S)-N¹,N¹,N²,N²-Tetramethylcyclohexane-1,2-diamine is a C₂-symmetric chiral diamine that has emerged as a highly effective ligand in asymmetric synthesis. Derived from the well-established (1S,2S)-diaminocyclohexane scaffold, its tetramethyl substitution enhances solubility and modulates steric and electronic properties, making it a valuable tool for researchers in pharmaceutical development and fine chemical manufacturing. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, and safe handling procedures. Furthermore, it delves into its core application as a chiral ligand, explaining the principles behind its function and presenting a detailed, field-proven protocol for its use in an enantioselective transformation, thereby offering both theoretical grounding and practical instruction for scientists and drug development professionals.

Introduction: The Privileged Role of Chiral 1,2-Diamine Scaffolds

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicine and materials science.[1] Chiral ligands, which can coordinate to a metal center to create an asymmetric catalytic environment, are pivotal in achieving high levels of enantioselectivity. Among the most successful and versatile platforms for such ligands is the trans-1,2-diaminocyclohexane (DACH) backbone.[2] Its rigid, C₂-symmetric structure provides a well-defined chiral space that effectively biases the transition state of a reaction to favor the formation of one enantiomer over the other.

(1S,2S)-N¹,N¹,N²,N²-Tetramethylcyclohexane-1,2-diamine (hereafter, (1S,2S)-TMCDA) is a tertiary diamine derivative of this privileged scaffold. The presence of four methyl groups on the nitrogen atoms introduces several key features:

-

Enhanced Solubility: The non-polar methyl groups typically increase the ligand's solubility in common aprotic organic solvents used for catalysis.

-

Steric Tuning: The dimethylamino groups provide a distinct steric profile compared to primary or secondary diamines, influencing substrate approach and enantioselectivity.

-

Increased Basicity: As a tertiary amine, it is a stronger Lewis base than its primary or secondary amine counterparts, which affects its coordination to metal centers and its potential role as a basic co-catalyst.

These attributes make (1S,2S)-TMCDA a powerful ligand for a variety of metal-catalyzed reactions, particularly in the synthesis of chiral molecules for the pharmaceutical industry.[3][4]

Physicochemical Properties and Specifications

A thorough understanding of a reagent's properties is fundamental to its effective and safe use. The key specifications for (1S,2S)-TMCDA are summarized below.

| Property | Value | Source(s) |

| Chemical Name | (1S,2S)-N¹,N¹,N²,N²-Tetramethylcyclohexane-1,2-diamine | IUPAC |

| Synonyms | (1S,2S)-N,N,N',N'-Tetramethyl-1,2-cyclohexanediamine, (1S,2S)-1,2-Bis(dimethylamino)cyclohexane | [3] |

| CAS Number | 53152-68-4 | [3][5] |

| Molecular Formula | C₁₀H₂₂N₂ | [3][5] |

| Molecular Weight | 170.30 g/mol | [3][5][6] |

| Appearance | Colorless to light yellow liquid | [3] |

| Typical Purity | ≥95% (GC), ≥99% (Chiral HPLC) | [3][7] |